4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

Catalog No.
S523034
CAS No.
162542-90-7
M.F
C25H27NO2
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenyl...

CAS Number

162542-90-7

Product Name

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

IUPAC Name

4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1

InChI Key

UTUUPXBCDMQYRR-HSZRJFAPSA-N

SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Solubility

Soluble in DMSO

Synonyms

4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, CDP 840, CDP-840, CDP840

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Description

The exact mass of the compound 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Ligand Design: The molecule possesses a pyridine ring, a common functional group for binding to various receptors. This suggests potential application in the design of ligands for drug discovery . Further research would be needed to determine the target receptors and biological activity of such ligands.
  • Medicinal Chemistry: The presence of the methoxy group and the cyclopentyloxy moiety suggests potential for exploring the molecule's pharmacological properties. These functional groups are often found in bioactive molecules . In-vitro and in-vivo studies would be required to assess the molecule's efficacy and safety as a potential drug candidate.

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is a complex organic compound characterized by the molecular formula C25H27NOC_{25}H_{27}NO and a molecular weight of approximately 373.496 g/mol. The structure comprises a pyridine ring substituted with a phenylethyl group, which in turn is substituted with a cyclopentyloxy and a methoxyphenyl moiety. This arrangement contributes to its unique chemical properties and potential biological activities .

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitutions that modify the functional groups attached to the aromatic rings.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions, leading to the introduction of new substituents.
  • Reduction Reactions: The methoxy group can be reduced under specific conditions, potentially altering the compound's activity .

Preliminary studies suggest that 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine exhibits significant biological activities, including:

  • Antidepressant Effects: Some derivatives of similar structures have shown promise in treating depression by modulating neurotransmitter levels.
  • Antioxidant Properties: The presence of methoxy groups may enhance antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to reduce inflammation in various biological models .

The synthesis of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine structure is synthesized through cyclization reactions.
  • Substitution Reactions: Subsequent steps involve introducing the cyclopentyloxy and methoxy groups via nucleophilic substitution or coupling reactions.
  • Final Assembly: The phenylethyl group is added last, often through a coupling reaction that links it to the pyridine core .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent for mental health disorders or neurodegenerative diseases.
  • Chemical Research: It serves as a valuable intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be harnessed in developing new materials with specific functionalities .

Interaction studies involving 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine are crucial for understanding its mechanism of action. These studies typically focus on:

  • Receptor Binding Affinity: Assessing how well the compound interacts with specific receptors in the brain, particularly those involved in mood regulation.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems and its potential effects on metabolic enzymes.
  • Synergistic Effects: Exploring how this compound interacts with other pharmacological agents to enhance or diminish their effects .

Several compounds share structural similarities with 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4-MethoxyphenylpyridineSimple pyridine with methoxy groupLacks complex substituents
Cyclopentyloxy derivativeSimilar cyclopentyl structureDifferent functional groups
4-AminophenylpyridineAmino group instead of methoxyPotentially different biological activity

The unique combination of cyclopentyloxy and methoxy groups in 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine sets it apart from these compounds, potentially enhancing its pharmacological profile and applications in medicinal chemistry .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

373.204179104 g/mol

Monoisotopic Mass

373.204179104 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OK8OFX8K7F

Dates

Modify: 2024-02-18
1: Muraoka N, Mineno M, Itami K, Yoshida J. Rapid synthesis of CDP840 with 2-pyrimidyl vinyl sulfide as a platform. J Org Chem. 2005 Aug 19;70(17):6933-6. PubMed PMID: 16095319.
2: Alexander RP, Warrellow GJ, Eaton MA, Boyd EC, Head JC, Porter JR, Brown JA, Reuberson JT, Hutchinson B, Turner P, Boyce B, Barnes D, Mason B, Cannell A, Taylor RJ, Zomaya A, Millican A, Leonard J, Morphy R, Wales M, Perry M, Allen RA, Gozzard N, Hughes B, Higgs G. CDP840. A prototype of a novel class of orally active anti-inflammatory phosphodiesterase 4 inhibitors. Bioorg Med Chem Lett. 2002 Jun 3;12(11):1451-6. PubMed PMID: 12031318.
3: Perry MJ, O'Connell J, Walker C, Crabbe T, Baldock D, Russell A, Lumb S, Huang Z, Howat D, Allen R, Merriman M, Walls J, Daniel T, Hughes B, Laliberte F, Higgs GA, Owens RJ. CDP840: a novel inhibitor of PDE-4. Cell Biochem Biophys. 1998;29(1-2):113-32. PubMed PMID: 9631241.
4: Harbinson PL, MacLeod D, Hawksworth R, O'Toole S, Sullivan PJ, Heath P, Kilfeather S, Page CP, Costello J, Holgate ST, Lee TH. The effect of a novel orally active selective PDE4 isoenzyme inhibitor (CDP840) on allergen-induced responses in asthmatic subjects. Eur Respir J. 1997 May;10(5):1008-14. PubMed PMID: 9163639.
5: Gozzard N, el-Hashim A, Herd CM, Blake SM, Holbrook M, Hughes B, Higgs GA, Page CP. Effect of the glucocorticosteroid budesonide and a novel phosphodiesterase type 4 inhibitor CDP840 on antigen-induced airway responses in neonatally immunised rabbits. Br J Pharmacol. 1996 Jul;118(5):1201-8. PubMed PMID: 8818344; PubMed Central PMCID: PMC1909605.
6: Holbrook M, Gozzard N, James T, Higgs G, Hughes B. Inhibition of bronchospasm and ozone-induced airway hyperresponsiveness in the guinea-pig by CDP840, a novel phosphodiesterase type 4 inhibitor. Br J Pharmacol. 1996 Jul;118(5):1192-200. PubMed PMID: 8818343; PubMed Central PMCID: PMC1909603.
7: Hughes B, Howat D, Lisle H, Holbrook M, James T, Gozzard N, Blease K, Hughes P, Kingaby R, Warrellow G, Alexander R, Head J, Boyd E, Eaton M, Perry M, Wales M, Smith B, Owens R, Catterall C, Lumb S, Russell A, Allen R, Merriman M, Bloxham D, Higgs G. The inhibition of antigen-induced eosinophilia and bronchoconstriction by CDP840, a novel stereo-selective inhibitor of phosphodiesterase type 4. Br J Pharmacol. 1996 Jul;118(5):1183-91. PubMed PMID: 8818342; PubMed Central PMCID: PMC1909599.

Explore Compound Types